![molecular formula C10H7Cl2NO2 B7893443 [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol](/img/structure/B7893443.png)
[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol typically involves the cyclization of α,β-acetylenic oximes. One common method includes the use of AuCl₃ as a catalyst under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods are known for their high yields and functional group compatibility.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloadditions of copper (I) acetylides to azides and nitrile oxides, providing ready access to substituted isoxazoles . The process is highly reliable and exhibits a wide scope with respect to both components.
Chemical Reactions Analysis
Types of Reactions: [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into different functionalized derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, oximes, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol involves its interaction with specific molecular targets. The dichlorophenyl group and the isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-(2,5-Dichlorophenyl)isoxazole-5-methanol
- 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride
Comparison: [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-6-1-2-8(9(12)3-6)10-4-7(5-14)15-13-10/h1-4,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWFENVOSDJQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
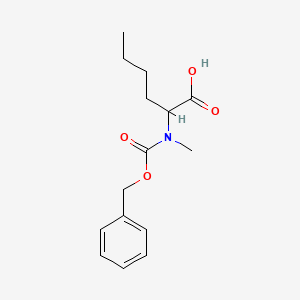
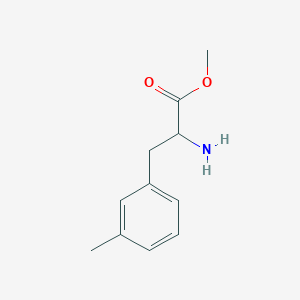
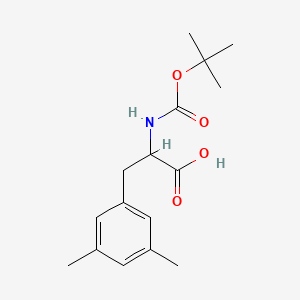
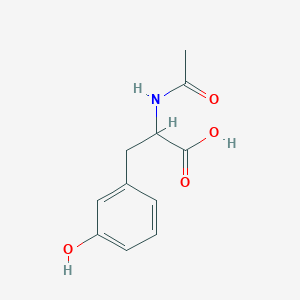
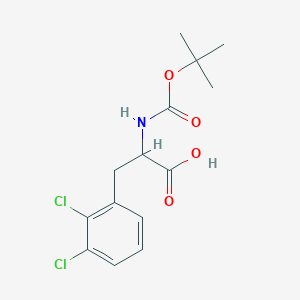
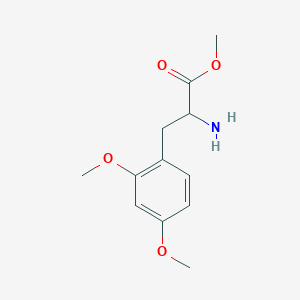


![[3-(2-Chloro-6-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7893407.png)
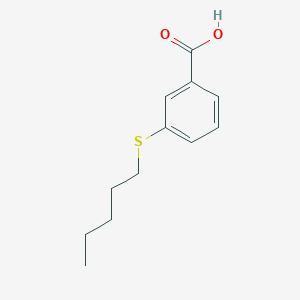
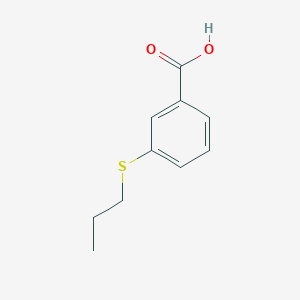
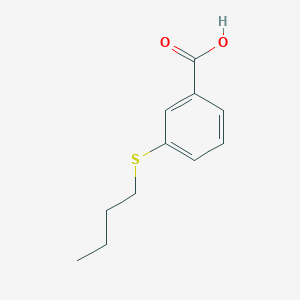
![[3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol](/img/structure/B7893455.png)
![[3-(2,6-Difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7893456.png)
